molecular formula C10H12N4O2 B029095 2,4-Diamino-6,7-dimethoxyquinazoline CAS No. 60547-96-8

2,4-Diamino-6,7-dimethoxyquinazoline

Cat. No. B029095
CAS RN: 60547-96-8
M. Wt: 220.23 g/mol
InChI Key: ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline derivatives typically involves intramolecular cyclization processes. One method described involves the LDA- or ZnCl2-mediated cyclization of N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline, leading to a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives with high binding affinities for alpha 1-adrenoceptors (Campbell, Hardstone, & Palmer, 1988).

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6,7-dimethoxyquinazoline and its derivatives is crucial for their binding affinity to adrenergic receptors. These compounds display a high degree of selectivity and potency, attributed to the specific arrangement of their functional groups, which facilitates efficient binding to the receptor sites (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).

Chemical Reactions and Properties

2,4-Diamino-6,7-dimethoxyquinazoline undergoes various chemical reactions, contributing to its versatility in medicinal chemistry applications. The introduction of different substituents through reactions such as alkylation, acylation, and nucleophilic substitution allows for the modification of its chemical properties and biological activity (Wilson, 2001).

Physical Properties Analysis

The physical properties of 2,4-diamino-6,7-dimethoxyquinazoline, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. These properties are essential for the compound's application in drug formulation and delivery. Studies have explored the crystal structure of 2,4-diamino-6,7-dimethoxyquinazoline derivatives, providing insights into their stability and reactivity (Lai, Bo, & Huang, 1997).

Chemical Properties Analysis

The chemical properties of 2,4-diamino-6,7-dimethoxyquinazoline, including its reactivity, acidity, basicity, and photochemical behavior, play a crucial role in its biological activity. Its ability to form hydrogen bonds and interact with biological molecules is fundamental to its mechanism of action as a pharmacological agent (Campbell, Hardstone, & Palmer, 1988).

Scientific Research Applications

  • Inhibitor of Pneumocystis carinii and Toxoplasma gondii : This compound has potential as a selective inhibitor of dihydrofolate reductase enzymes in Pneumocystis carinii and Toxoplasma gondii, suggesting its application in treating infections caused by these organisms (Rosowsky, Hynes, & Queener, 1995).

  • Liquid Chromatographic Fluorimetric Assay : It is used in assays for analyzing trace amounts of methylglyoxal in chemical and biological systems, demonstrating its utility in analytical chemistry (McLellan & Thornalley, 1992).

  • Inhibitor of Histone Lysine Methyltransferase G9a : A derivative, 2,4-diamino-7-aminoalkoxyquinazoline, is a potent and selective inhibitor of G9a, a histone lysine methyltransferase involved in chromatin remodeling. This indicates its potential in epigenetic research and therapy (Liu et al., 2009).

  • Potential Antitumor Agents : Some 2,4-diamino-6-substituted quinazolines are potent inhibitors of dihydrofolate reductases and are being evaluated as potential antitumor agents (Gangjee et al., 1998).

  • Alpha 1-Adrenoceptor Antagonists : Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives display high binding affinity for alpha 1-adrenoceptors and are evaluated as potential antihypertensive agents (Campbell et al., 1987).

  • Synthesis of Amides and Complexes : This compound is used in the solid-phase synthesis of various compounds, including amides and amide derivatives, highlighting its role in synthetic chemistry (Dener et al., 2001).

  • Antiparasitic and Antitumor Activity : Some analogues show antiparasitic and antitumor activity, with selectivity for Toxoplasma gondii versus rat liver enzymes (Rosowsky et al., 1999).

  • Potent Antimalarial Drug Lead : Certain derivatives exhibit high antimalarial activity, making them promising antimalarial drug leads (Mizukawa et al., 2021).

  • Antiplatelet and Anti-inflammatory Activities : New compounds with 2,4-diamino substitution in the benzoquinazoline scaffold have shown potent antiplatelet activity and anti-inflammatory activity comparable to indomethacin (Brullo et al., 2012).

  • Synthesis of Drug Intermediates : It's involved in the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, key intermediates for several drugs like Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007).

  • Anticancer and Antimicrobial Activities : Novel 6,7-dimethoxyquinazoline derivatives exhibit anticancer and antimicrobial activities (Kassab et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6,7-dimethoxyquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399556
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6,7-dimethoxyquinazoline

CAS RN

60547-96-8
Record name 6,7-Dimethoxy-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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